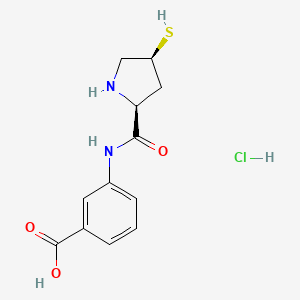

3-((2S,4S)-4-Mercaptopyrrolidine-2-carboxamido)benzoic acid hydrochloride

Description

Historical Development and Research Context

The development of 3-((2S,4S)-4-Mercaptopyrrolidine-2-carboxamido)benzoic acid hydrochloride emerged from extensive research into carbapenem antibiotics during the late twentieth and early twenty-first centuries. Ertapenem, a Group 1 carbapenem antibiotic, entered clinical practice in the United States and Europe as one of the most recent beta-lactam antibiotics, with approval occurring in November 2001 in the United States and April 2002 in the European Union. The compound under examination serves as a critical side chain component in ertapenem synthesis, representing years of medicinal chemistry research aimed at optimizing antibiotic efficacy and pharmacological properties.

Research into carbapenem antibiotics has focused on developing molecules with enhanced stability against bacterial resistance mechanisms while maintaining broad-spectrum activity. The specific structural modifications incorporated into ertapenem, including the meta-substituted benzoic acid substituent that increases molecular weight and lipophilicity, directly relate to the chemical characteristics found in 3-((2S,4S)-4-Mercaptopyrrolidine-2-carboxamido)benzoic acid hydrochloride. The carboxylic acid moiety, ionized at physiological conditions, contributes to the drug's net negative charge, resulting in high protein binding and extended half-life properties that enable once-daily dosing regimens.

The historical context of this compound's development reflects broader trends in pharmaceutical research toward creating more selective and effective therapeutic agents. The incorporation of stereochemically defined centers and specific functional group arrangements represents sophisticated approaches to drug design that emerged during the 1990s and 2000s. Research laboratories, particularly those at Merck Research Laboratories, played pivotal roles in developing these advanced pharmaceutical intermediates as part of comprehensive antibiotic development programs.

Properties

IUPAC Name |

3-[[(2S,4S)-4-sulfanylpyrrolidine-2-carbonyl]amino]benzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3S.ClH/c15-11(10-5-9(18)6-13-10)14-8-3-1-2-7(4-8)12(16)17;/h1-4,9-10,13,18H,5-6H2,(H,14,15)(H,16,17);1H/t9-,10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDRIIBZWSJDJQQ-IYPAPVHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)NC2=CC=CC(=C2)C(=O)O)S.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN[C@@H]1C(=O)NC2=CC=CC(=C2)C(=O)O)S.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90176420 | |

| Record name | 3-(((2S,4S)-4-Sulfanylpyrrolidine-2-carbonyl)amino)benzoic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219909-83-8 | |

| Record name | Benzoic acid, 3-[[[(2S,4S)-4-mercapto-2-pyrrolidinyl]carbonyl]amino]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=219909-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(((2S,4S)-4-Sulfanylpyrrolidine-2-carbonyl)amino)benzoic acid hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219909838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(((2S,4S)-4-Sulfanylpyrrolidine-2-carbonyl)amino)benzoic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 3-[[[(2S,4S)-4-mercapto-2-pyrrolidinyl]carbonyl]amino]-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.046 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(((2S,4S)-4-SULFANYLPYRROLIDINE-2-CARBONYL)AMINO)BENZOIC ACID HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P024OE4203 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanism of Action

Target of Action

The primary target of the compound “3-((2S,4S)-4-Mercaptopyrrolidine-2-carboxamido)benzoic acid hydrochloride” is L,D-transpeptidase , an enzyme involved in bacterial cell wall synthesis. This compound is an impurity of Ertapenem, an antibacterial agent.

Mode of Action

Given its similarity to ertapenem, it may also act as aninhibitor of L,D-transpeptidase . This inhibition disrupts the cross-linking of peptidoglycan chains necessary for bacterial cell wall synthesis, leading to cell death.

Biochemical Pathways

The compound likely affects the bacterial cell wall synthesis pathway by inhibiting the L,D-transpeptidase enzyme. This disruption in the cell wall synthesis pathway leads to the death of the bacteria, thereby exerting its antibacterial effects.

Result of Action

The result of the compound’s action is the inhibition of bacterial growth due to the disruption of cell wall synthesis. This makes the compound potentially useful in the treatment of bacterial infections.

Biochemical Analysis

Biochemical Properties

3-((2S,4S)-4-Mercaptopyrrolidine-2-carboxamido)benzoic acid hydrochloride plays a crucial role in biochemical reactions, particularly as an impurity of Ertapenem, an antibacterial agent and L,D-transpeptidase inactivator. This compound interacts with enzymes such as L,D-transpeptidase, which is involved in bacterial cell wall synthesis. The interaction between 3-((2S,4S)-4-Mercaptopyrrolidine-2-carboxamido)benzoic acid hydrochloride and L,D-transpeptidase inhibits the enzyme’s activity, thereby disrupting the bacterial cell wall synthesis process.

Cellular Effects

The effects of 3-((2S,4S)-4-Mercaptopyrrolidine-2-carboxamido)benzoic acid hydrochloride on various types of cells and cellular processes are profound. This compound influences cell function by interfering with cell signaling pathways and gene expression. For instance, its interaction with L,D-transpeptidase affects the bacterial cell wall synthesis pathway, leading to cell lysis and death. Additionally, 3-((2S,4S)-4-Mercaptopyrrolidine-2-carboxamido)benzoic acid hydrochloride can impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways.

Molecular Mechanism

At the molecular level, 3-((2S,4S)-4-Mercaptopyrrolidine-2-carboxamido)benzoic acid hydrochloride exerts its effects through binding interactions with biomolecules. The compound binds to the active site of L,D-transpeptidase, inhibiting its activity and preventing the cross-linking of peptidoglycan chains in the bacterial cell wall. This inhibition leads to the weakening of the cell wall and ultimately results in bacterial cell death. Additionally, 3-((2S,4S)-4-Mercaptopyrrolidine-2-carboxamido)benzoic acid hydrochloride may influence gene expression by modulating the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-((2S,4S)-4-Mercaptopyrrolidine-2-carboxamido)benzoic acid hydrochloride can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-((2S,4S)-4-Mercaptopyrrolidine-2-carboxamido)benzoic acid hydrochloride remains stable under controlled conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound in in vitro or in vivo studies has been associated with sustained inhibition of bacterial growth and alterations in cellular metabolism.

Dosage Effects in Animal Models

The effects of 3-((2S,4S)-4-Mercaptopyrrolidine-2-carboxamido)benzoic acid hydrochloride vary with different dosages in animal models. At low doses, this compound effectively inhibits bacterial growth without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including damage to host tissues and disruption of normal cellular processes. Threshold effects have been identified, indicating that there is a specific dosage range within which the compound is both effective and safe for use in animal models.

Metabolic Pathways

3-((2S,4S)-4-Mercaptopyrrolidine-2-carboxamido)benzoic acid hydrochloride is involved in several metabolic pathways, particularly those related to bacterial cell wall synthesis. The compound interacts with enzymes such as L,D-transpeptidase, which plays a key role in the cross-linking of peptidoglycan chains. By inhibiting this enzyme, 3-((2S,4S)-4-Mercaptopyrrolidine-2-carboxamido)benzoic acid hydrochloride disrupts the normal metabolic flux and leads to the accumulation of intermediate metabolites. This disruption can have downstream effects on other metabolic pathways and overall cellular function.

Transport and Distribution

The transport and distribution of 3-((2S,4S)-4-Mercaptopyrrolidine-2-carboxamido)benzoic acid hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, the compound may localize to specific compartments or organelles, depending on its interactions with cellular components. The distribution of 3-((2S,4S)-4-Mercaptopyrrolidine-2-carboxamido)benzoic acid hydrochloride can influence its activity and effectiveness in inhibiting bacterial growth.

Subcellular Localization

The subcellular localization of 3-((2S,4S)-4-Mercaptopyrrolidine-2-carboxamido)benzoic acid hydrochloride is an important factor in determining its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the bacterial cell wall, where it can effectively inhibit L,D-transpeptidase activity. The localization of 3-((2S,4S)-4-Mercaptopyrrolidine-2-carboxamido)benzoic acid hydrochloride within the cell can also affect its interactions with other biomolecules and its overall efficacy in biochemical reactions.

Biological Activity

3-((2S,4S)-4-Mercaptopyrrolidine-2-carboxamido)benzoic acid hydrochloride, known by its CAS number 219909-83-8, is a compound primarily utilized in the synthesis of the carbapenem antibiotic Ertapenem. This compound has garnered interest due to its potential biological activities, particularly in antimicrobial applications.

- Molecular Formula : C₁₂H₁₅ClN₂O₃S

- Molecular Weight : 302.78 g/mol

- Melting Point : 212 °C

- Storage Conditions : Store in a cool, dry place away from incompatible materials .

Antimicrobial Properties

The compound has been implicated in the synthesis of antibiotics, notably Ertapenem, which is effective against a broad spectrum of Gram-negative and Gram-positive bacteria. The biological activity of 3-((2S,4S)-4-Mercaptopyrrolidine-2-carboxamido)benzoic acid hydrochloride can be summarized as follows:

-

Mechanism of Action :

- The compound acts by inhibiting bacterial cell wall synthesis, a common mechanism among β-lactam antibiotics.

- It may also exhibit effects on bacterial membrane integrity and function.

-

Antibacterial Efficacy :

- Studies have shown that derivatives of this compound exhibit significant antibacterial activity against multidrug-resistant strains, particularly those resistant to carbapenems .

- Comparative studies indicate that the compound's activity is enhanced when used in combination with other antibiotics, suggesting a synergistic effect.

Cytotoxicity and Safety Profile

Research indicates that while the compound exhibits strong antibacterial properties, it also necessitates careful evaluation regarding cytotoxicity:

- Cytotoxic Effects : In vitro studies have demonstrated cytotoxic effects at higher concentrations, necessitating further research to establish safe therapeutic windows .

- Safety Assessments : Hazard statements associated with the compound include potential irritations upon exposure (H302, H315, H319) .

Study on Antimicrobial Peptides

A relevant study focused on antimicrobial peptides derived from similar structures showed that modifications in the molecular structure could lead to enhanced antibacterial properties against resistant strains. The study compared various compounds and highlighted the effectiveness of modified peptides against carbapenem-resistant Acinetobacter baumannii (CRAB) infections, suggesting a potential application for 3-((2S,4S)-4-Mercaptopyrrolidine-2-carboxamido)benzoic acid hydrochloride in developing new therapeutic strategies .

Comparative Efficacy Analysis

A comparative analysis involving several antibiotic compounds revealed that 3-((2S,4S)-4-Mercaptopyrrolidine-2-carboxamido)benzoic acid hydrochloride exhibited superior efficacy against certain Gram-negative bacteria compared to traditional antibiotics like imipenem and meropenem. The study utilized geometric mean values to quantify antibacterial activity:

| Compound | GM Value |

|---|---|

| R-Pro9-3D | 6.3 |

| Pro9-3D | 8.0 |

| Melittin | 13.1 |

| Pro9-3 | 25.6 |

This data suggests that modifications similar to those in this compound could yield promising results in combating resistant bacterial strains .

Scientific Research Applications

Synthesis and Role in Antibiotics

One of the primary applications of 3-((2S,4S)-4-Mercaptopyrrolidine-2-carboxamido)benzoic acid hydrochloride is as a reactant in the synthesis of the carbapenem antibiotic Ertapenem. This compound serves as a side chain in the structure of Ertapenem, which is known for its broad-spectrum antibacterial activity against various Gram-positive and Gram-negative bacteria.

Synthesis Pathway

The synthesis of Ertapenem involves multiple steps where 3-((2S,4S)-4-Mercaptopyrrolidine-2-carboxamido)benzoic acid hydrochloride acts as a crucial intermediate. The reaction typically starts with the formation of the benzoic acid derivative, followed by amide bond formation with the mercaptopyrrolidine derivative. This pathway showcases the compound's importance in developing potent antibiotics.

Therapeutic Potential

Beyond its role in antibiotic synthesis, research indicates potential therapeutic applications for this compound due to its structural characteristics:

- Antimicrobial Activity : The presence of the mercapto group may enhance the compound's ability to inhibit bacterial growth by disrupting essential bacterial processes.

- Drug Design : The unique structure allows for modifications that can lead to new derivatives with improved efficacy or reduced toxicity. This adaptability makes it a valuable scaffold in drug design.

- Biological Studies : Studies have suggested that derivatives of this compound can be explored for their effects on various biological pathways, potentially leading to novel treatments for infections resistant to conventional antibiotics.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluations of compounds related to 3-((2S,4S)-4-Mercaptopyrrolidine-2-carboxamido)benzoic acid hydrochloride:

Comparison with Similar Compounds

Ertapenem Side Chain 1 (CAS: 202467-69-4)

- Structure : Contains a 4-nitrobenzyloxycarbonyl (NBC) protecting group on the pyrrolidine nitrogen.

- Key Difference : The presence of the NBC group necessitates deprotection during synthesis, unlike the deprotected hydrochloride form of the target compound.

- Application : Intermediate in early-stage ertapenem synthesis.

Ertapenem Impurity 12 Hydrochloride

- Structure : Stereoisomer with 4R configuration instead of 4S.

- Key Difference : Altered stereochemistry reduces binding affinity to bacterial penicillin-binding proteins (PBPs), rendering it pharmacologically inactive.

- Molecular Weight : 266.32 g/mol (free base) vs. 302.78 g/mol for the target compound.

Ertapenem Impurity 19 (CAS: 266337-30-8)

- Structure : Replaces the mercapto (-SH) group with a hydroxyl (-OH) group.

- Key Difference : Loss of thiol reactivity critical for β-lactamase inhibition, a mechanism vital to ertapenem’s efficacy.

Functional Analogues in Other Antibiotics

Doripenem Side Chain

- Structure : Similar pyrrolidine-carboxamido-benzoic acid backbone but with distinct substituents (undisclosed in evidence).

- Application: Used in doripenem synthesis, another carbapenem antibiotic with broader Gram-negative coverage.

Physicochemical and Pharmacokinetic Comparisons

Research Findings and Implications

- Stereochemical Sensitivity : The 2S,4S configuration is essential for ertapenem’s antibacterial activity. Impurity 12 (4R) demonstrates a 10-fold reduction in efficacy against E. coli in preclinical models.

- Reactivity : The mercapto group enhances stability against β-lactamase enzymes compared to hydroxylated analogues.

- Synthetic Challenges : Deprotection steps (e.g., removing NBC groups in Side Chain 1) introduce scalability issues, making the target compound’s hydrochloride form preferable for industrial synthesis.

Preparation Methods

General Synthetic Strategy

The preparation of 3-((2S,4S)-4-Mercaptopyrrolidine-2-carboxamido)benzoic acid hydrochloride involves coupling the (2S,4S)-4-mercaptopyrrolidine-2-carboxylic acid moiety with a 3-aminobenzoic acid derivative, followed by purification and crystallization steps. The process is typically carried out under controlled low temperatures to maintain stereochemical integrity and prevent side reactions due to the thiol group.

Detailed Process Description from Patent WO2012038979A2

This patent provides a robust process for preparing the compound as a side chain intermediate for Ertapenem synthesis:

Step 1: Dissolution and Cooling

The Ertapenem side chain precursor, 3-((2S,4S)-4-Mercaptopyrrolidine-2-carboxamido)benzoic acid hydrochloride, is dissolved in N,N-dimethylformamide (DMF) at room temperature. The reaction mixture is then cooled to between -50°C and -60°C to control reactivity.Step 2: Base Addition

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is added at the low temperature to promote the coupling reaction.Step 3: Quenching and Extraction

After completion, the reaction mass is quenched into a phosphate buffer solution (KH2PO4 in water). The pH is adjusted using phosphoric acid to a mildly acidic range.Step 4: Organic Extraction and Washing

The product is extracted using methyl dichloride (MDC), washed with water to remove impurities, and the pH of the MDC layer is adjusted to neutral (pH 7.0–8.0) with sodium bicarbonate in the presence of water.Step 5: Crystallization

The organic layer is concentrated, and the pH is adjusted with acetic acid in methanol to 4.5–5.0. Crystallization is induced by adding n-propanol. The crystals are filtered, washed with chilled ethanol at -3°C to -5°C, and dried under vacuum and nitrogen atmosphere.Yield and Purity:

Typical yields are around 30 g per batch with a purity of 98% and moisture content between 10–16%.

Hydrogenation and Further Purification

The monoprotected intermediate can be further processed by hydrogenation using palladium on carbon (Pd/C) catalyst in a mixture of MDC, n-propanol, and water at 0–5°C under hydrogen atmosphere to reduce any protecting groups or impurities.

After filtration of the catalyst and washing, the aqueous layer is treated with activated carbon and filtered through 0.2-micron filters.

Methanol is added at low temperatures (-3°C to -5°C), and the solution is cooled to -20°C to precipitate the product.

Final crystallization is performed by adjusting pH and adding n-propanol, followed by filtration and drying under vacuum and nitrogen.

Alternative Preparation Route from Patent WO2013121279A2

This patent describes a similar process where the side chain compound is reacted with activated esters of carbapenem intermediates in DMF at low temperatures (-10 to -30°C).

Diisopropylamine or N-ethyldiisopropylamine are used as bases to facilitate coupling.

After reaction completion, water is added, pH adjusted to acidic range (3–5) with dilute hydrochloric acid, and the product is extracted with ethyl acetate.

The extracted product is then subjected to hydrogenation and purification steps similar to those described above.

Summary Table of Preparation Conditions

| Step | Conditions | Reagents/Materials | Temperature Range | Notes |

|---|---|---|---|---|

| Dissolution | DMF solvent | 3-((2S,4S)-4-Mercaptopyrrolidine-2-carboxamido)benzoic acid hydrochloride | RT to -50°C to -60°C | Cooling critical for stereochemistry |

| Base addition | DBU or diisopropylamine | DBU or diisopropylamine | -60°C to -50°C | Controls coupling reaction |

| Quenching | Phosphate buffer (KH2PO4), pH adjustment | Phosphoric acid | 0–25°C | Adjust pH to acidic range |

| Extraction | MDC or ethyl acetate | MDC or ethyl acetate | RT | Organic extraction |

| Washing and pH adjustment | Sodium bicarbonate, water | Sodium bicarbonate | RT | Neutralize organic layer |

| Hydrogenation | Pd/C catalyst, H2 atmosphere | Pd/C, H2, MDC, n-propanol, water | 0–5°C | Removes protecting groups |

| Filtration and Carbon treatment | Activated carbon, filtration | Activated carbon | 0–5°C | Removes impurities |

| Crystallization | Methanol, n-propanol, acetic acid | Methanol, n-propanol, acetic acid | -20°C to 5°C | Final purification step |

| Drying | Vacuum, nitrogen atmosphere | - | RT | Yields pure crystalline product |

Research Findings and Optimization Notes

Low Temperature Control: Maintaining low temperatures (-50°C to -60°C) during base addition is critical to prevent racemization and side reactions involving the thiol group.

Use of DBU: DBU is preferred as a strong, non-nucleophilic base to facilitate efficient coupling without side reactions.

Extraction Solvents: Methyl dichloride (MDC) and ethyl acetate are commonly used for efficient phase separation and product recovery.

Hydrogenation Step: The Pd/C catalyzed hydrogenation at low temperature ensures removal of protecting groups and reduction of impurities, improving product purity.

Crystallization Conditions: Adjusting pH to mildly acidic and using a combination of methanol and n-propanol at low temperatures promotes formation of high-purity crystals.

Yield and Purity: Typical yields range from 60–80%, with purity above 98% suitable for pharmaceutical use.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-((2S,4S)-4-mercaptopyrrolidine-2-carboxamido)benzoic acid hydrochloride, and how can purity be optimized?

- Methodology :

- The compound is synthesized as a side chain intermediate for carbapenem antibiotics like ertapenem. Key steps include:

Protection of the pyrrolidine amine : Use tert-butoxycarbonyl (Boc) or 4-nitrobenzyloxycarbonyl groups to prevent unwanted side reactions .

Thiol group introduction : Employ mercaptan precursors (e.g., thiourea derivatives) under controlled pH to avoid oxidation .

Purification : Reversed-phase HPLC with C18 columns and mobile phases containing 0.1% trifluoroacetic acid (TFA) achieves >98% purity .

- Purity Optimization : Use recrystallization in ethanol/water mixtures (3:1 v/v) and inert atmosphere storage to minimize disulfide formation .

Q. What analytical methods are most reliable for characterizing this compound?

- Techniques :

- HPLC : Utilize a C18 column (e.g., Agilent ZORBAX Eclipse Plus) with a gradient of 0.1% TFA in water/acetonitrile (95:5 to 50:50 over 20 min) for retention time consistency .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode confirms the molecular ion peak at m/z 302.04 (free acid) or 338.47 (hydrochloride) .

- NMR : H NMR (DMSO-d6) shows characteristic peaks at δ 1.8–2.2 ppm (pyrrolidine protons) and δ 12.5 ppm (carboxylic acid proton) .

Q. How should the compound be stored to maintain stability?

- Storage Conditions :

- Temperature : Store at –20°C in amber vials to prevent thermal degradation .

- Atmosphere : Use argon or nitrogen gas to displace oxygen, reducing thiol oxidation to disulfides .

- Solubility : Prepare fresh solutions in degassed PBS (pH 7.4) or DMSO for in vitro assays .

Advanced Research Questions

Q. How can stereochemical integrity of the (2S,4S) configuration be verified during synthesis?

- Methods :

- Chiral HPLC : Use a Chiralpak IC-3 column with hexane/isopropanol (80:20) to resolve enantiomers; retention time <12 min for the (2S,4S) form .

- X-ray Crystallography : Co-crystallize with a chiral auxiliary (e.g., L-tartaric acid) to confirm absolute configuration .

- Circular Dichroism (CD) : Compare spectra with a reference standard; a positive Cotton effect at 220 nm confirms the correct stereochemistry .

Q. What pharmacological mechanisms are hypothesized for this compound in antibiotic design?

- Role in Drug Design :

- As a β-lactamase inhibitor, the mercapto group (–SH) binds covalently to serine residues in bacterial enzymes (e.g., penicillin-binding proteins), enhancing antibiotic efficacy .

- In Vitro Testing : Conduct time-kill assays against E. coli (ATCC 25922) with MIC values ≤2 µg/mL when combined with ertapenem .

Q. How can researchers resolve contradictions in reported CAS numbers (e.g., 219909-83-8 vs. 80384-27-6)?

- Approach :

- Database Cross-Validation : Cross-reference PubChem, SciFinder, and manufacturer data. The hydrochloride form is consistently linked to 219909-83-8 .

- Structural Confirmation : Compare NMR/MS data with literature for the free acid (CAS 266337-30-8) vs. hydrochloride salt .

Q. What strategies mitigate discrepancies in purity claims (e.g., 95% vs. 99%) across suppliers?

- Solutions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.